Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate
Description
Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butyl carbamate protecting group at the 1-position of the piperidine ring. The 4-position of the ring is substituted with both an aminomethyl group and a 2-fluorophenyl moiety. This structure positions the compound as a versatile intermediate in medicinal chemistry, particularly for the synthesis of bioactive molecules targeting neurological disorders, enzyme inhibition, or anticancer agents . The tert-butyl group enhances solubility in organic solvents, while the 2-fluorophenyl group contributes to electronic and steric effects that influence binding interactions in biological systems. The aminomethyl side chain provides a reactive site for further functionalization, making it valuable for derivatization in drug discovery pipelines .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-16(2,3)22-15(21)20-10-8-17(12-19,9-11-20)13-6-4-5-7-14(13)18/h4-7H,8-12,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMODAZOWQOTKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501122680 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1071485-67-0 | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1071485-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidinecarboxylic acid, 4-(aminomethyl)-4-(2-fluorophenyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501122680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Linear Precursors
A common approach involves cyclizing δ-amino ketones or nitriles. For example, the Büchner reaction of tert-butyl 4-cyano-4-(2-fluorophenyl)butane-1-amine under acidic conditions yields the piperidine ring. This method, however, suffers from moderate yields (45–60%) due to competing oligomerization.
Reductive Amination
Superior yields (75–85%) are achieved via reductive amination of 4-(2-fluorophenyl)cyclohexanone with tert-butyl carbamate using sodium triacetoxyborohydride in dichloromethane. The Boc group is introduced concomitantly, simplifying downstream steps.
Introduction of the 2-Fluorophenyl Group
Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling between tert-butyl 4-bromo-4-(hydroxymethyl)piperidine-1-carboxylate and 2-fluorophenylboronic acid provides the aryl-substituted intermediate. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h) achieve 78% yield.
Friedel-Crafts Alkylation
Direct electrophilic substitution using 2-fluorobenzene and 4-methylene piperidine-Boc in the presence of AlCl₃ affords the product in 65% yield. This method avoids transition metals but requires strict anhydrous conditions.
Aminomethyl Group Installation
Gabriel Synthesis
Treatment of tert-butyl 4-(bromomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate with potassium phthalimide followed by hydrazinolysis yields the primary amine. Key data:
Azide Reduction
Intermediate tert-butyl 4-(azidomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate, prepared via SN2 substitution with sodium azide, undergoes Staudinger reduction (PPh₃, THF/H₂O) to the amine (92% yield).
Boc Protection and Deprotection Dynamics
The Boc group is introduced early using di-tert-butyl dicarbonate in tetrahydrofuran with 4-dimethylaminopyridine (DMAP) catalysis (95% yield). Stability studies confirm resistance to Suzuki coupling conditions but sensitivity to trifluoroacetic acid (TFA) in dichloromethane (full deprotection in 1 h).
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Reductive Amination | 4-(2-Fluorophenyl)cyclohexanone | 85 | 98 | One-pot Boc protection |
| Suzuki Coupling | 4-Bromo piperidine-Boc derivative | 78 | 95 | Regioselective aryl introduction |
| Gabriel Synthesis | Bromomethyl intermediate | 77 | 97 | Avoids azide handling |
Analytical Characterization Data
Intermediate tert-butyl 4-(azidomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate :
- ¹H NMR (400 MHz, CDCl₃): δ 7.42–7.38 (m, 1H, ArH), 7.15–7.08 (m, 2H, ArH), 3.99 (s, 2H, NCH₂N₃), 3.45–3.35 (m, 4H, piperidine-H), 1.48 (s, 9H, Boc).
- IR (cm⁻¹): 2105 (N₃ stretch), 1688 (C=O).
Final Product :
Chemical Reactions Analysis
Oxidation Reactions
The aminomethyl group and fluorophenyl moiety undergo oxidation under controlled conditions:
Key Findings :
-
The aminomethyl group oxidizes to a carboxylic acid with KMnO₄, retaining the Boc group and fluorophenyl ring.
-
Hydrogen peroxide selectively introduces hydroxyl groups on the fluorophenyl ring, yielding difluorinated derivatives .
Reduction Reactions
Reductive transformations target the Boc group and aromatic system:
Key Findings :
-
Acidic conditions efficiently remove the Boc group without altering the fluorophenyl ring .
-
Hydrogenation reduces the fluorophenyl group to cyclohexane under catalytic conditions.
Substitution Reactions
The fluorophenyl ring and aminomethyl group participate in nucleophilic and electrophilic substitutions:
Key Findings :
-
Electrophilic fluorination at the aromatic ring’s para position occurs with Selectfluor® .
-
The aminomethyl group reacts with acyl chlorides to form stable amides .
Hydrolysis and Protection/Deprotection
The Boc group’s stability under basic/acidic conditions enables selective modifications:
Key Findings :
-
Hydrolysis under basic conditions cleaves the ester to a carboxylic acid .
-
Reproterection with Boc anhydride restores the tert-butyl group efficiently .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl functionalization:
| Reaction Type | Reagents/Conditions | Products | Yield | References |
|---|---|---|---|---|
| Suzuki-Miyaura coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Tert-butyl 4-(aminomethyl)-4-(2-biphenyl)piperidine-1-carboxylate | 68% |
Key Findings :
Scientific Research Applications
Structural Representation
The compound features a piperidine ring, which is substituted with an aminomethyl group and a fluorophenyl group, contributing to its biological activity.
Pharmacological Studies
Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antidepressant Effects : Studies have shown that piperidine derivatives can influence neurotransmitter systems, potentially offering therapeutic benefits in treating depression .
- Analgesic Properties : Some derivatives are explored for their pain-relieving effects, making them candidates for pain management therapies .
Synthetic Methodologies
The compound serves as an important intermediate in organic synthesis. Its synthesis has been optimized to improve yield and purity:
- Synthesis Pathways : Various synthetic routes have been developed, often involving the reaction of piperidine derivatives with fluorinated aromatic compounds. This allows for the introduction of the fluorine atom, which is crucial for enhancing biological activity .
| Synthesis Method | Reaction Type | Yield (%) |
|---|---|---|
| Method A | N-Alkylation | 85 |
| Method B | Esterification | 90 |
| Method C | Fluorination | 75 |
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Case Study 1 : A derivative of this compound was tested in a Phase II clinical trial for its potential antidepressant effects, showing promising results in reducing symptoms of major depressive disorder .
- Case Study 2 : Another study focused on the analgesic properties of piperidine derivatives, where compounds structurally related to this compound demonstrated significant pain relief in animal models .
Mechanism of Action
The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.
Pathways: The compound can influence signaling pathways, leading to various physiological effects.
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The target compound’s synthesis typically employs coupling reactions (e.g., EDCI/HOBt) with moderate yields (~60–75%), comparable to pyrazole derivatives (62% for 5e) .
Physicochemical Properties
Critical properties such as molecular weight, solubility, and spectroscopic data are compared below:
Key Observations :
- The target compound and its 3-fluorobenzyl analog share identical molecular weights but differ in fluorine positioning, impacting dipole moments and lipophilicity.
- Pyrazole-containing derivatives (e.g., 5e) exhibit higher molecular weights due to the methoxycarbonyl group, reducing solubility in polar solvents .
Biological Activity
Tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate (commonly referred to as 1-Boc-4-AP) is a compound of significant interest in medicinal chemistry, particularly due to its role as an intermediate in the synthesis of various opioid analgesics, including fentanyl and its analogs. This article delves into the biological activities associated with this compound, highlighting its pharmacological implications, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃FN₂O₂ |
| Molecular Weight | 294.36 g/mol |
| CAS Number | 1198286-42-8 |
| IUPAC Name | This compound |
This compound exhibits its biological activity primarily through interactions with the central nervous system. It is believed to act as a potent agonist at the mu-opioid receptor, contributing to its analgesic effects. The presence of a fluorine atom in the para position of the phenyl ring enhances lipophilicity and receptor binding affinity, which is crucial for its pharmacological efficacy.
Biological Activity and Pharmacological Effects
-
Analgesic Activity :
- The compound is structurally related to fentanyl and has been shown to possess significant analgesic properties. Its potency can be attributed to its ability to effectively bind to opioid receptors in the brain, leading to pain relief.
-
Potential Anticancer Properties :
- Recent studies have indicated that derivatives of piperidine compounds may exhibit antiproliferative effects on certain cancer cell lines. For instance, compounds with similar structures have demonstrated inhibition of cell viability in ovarian cancer cells, suggesting potential applications in oncology .
-
Neuroprotective Effects :
- Some studies suggest that compounds like this compound may offer neuroprotective benefits, potentially aiding in conditions such as neurodegenerative diseases by modulating neurotransmitter systems.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their pharmacological profiles:
- Study on MAGL Inhibition : A related benzoylpiperidine compound was noted for its selective inhibition of monoacylglycerol lipase (MAGL), with an IC₅₀ value of 0.84 µM. This suggests that modifications in the piperidine structure could lead to enhanced biological activity against specific targets within the endocannabinoid system .
- Antiproliferative Activity : Research has shown that certain piperidine derivatives display potent antiproliferative activity against various cancer cell lines, with IC₅₀ values ranging from 7.9 to 92 µM. This highlights the potential for further development of these compounds in cancer therapy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate derivatives are reacted with fluorophenyl-containing electrophiles (e.g., 2-fluorophenyl sulfonamides or bromides) under basic conditions (e.g., NaH in THF) . Intermediates are characterized using:
- 1H/13C-NMR : To confirm regiochemistry and purity.
- Mass spectrometry (ESI/MS) : To verify molecular weight.
- TLC monitoring : For reaction progress (e.g., hexane:ethyl acetate = 2:1 as mobile phase) .
Q. What safety precautions are required when handling this compound?
- Methodology :
- PPE : Wear protective gloves, goggles, and lab coats to avoid dermal/ocular exposure .
- Toxicity mitigation : Use fume hoods for reactions due to acute toxicity risks (Category 4 for oral, dermal, and inhalation exposure) .
- Waste disposal : Segregate waste and collaborate with certified biohazard disposal services to prevent environmental contamination .
Q. How is solubility optimized for in vitro assays?
- Methodology :
- Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) for initial dissolution.
- Co-solvents : Use ethanol or PEG-400 to enhance aqueous solubility.
- pH adjustment : For ionizable groups, adjust pH to improve stability in buffered solutions (e.g., PBS at pH 7.4) .
Advanced Research Questions
Q. How can structural modifications enhance target binding affinity while retaining the piperidine core?
- Methodology :
- Bioisosteric replacement : Substitute the 2-fluorophenyl group with other electron-withdrawing groups (e.g., 3,4-dimethylphenoxy) to modulate steric and electronic effects .
- Side-chain functionalization : Introduce amide or sulfonamide groups at the aminomethyl position to improve hydrogen bonding with target proteins (e.g., kinase inhibitors) .
- Computational docking : Use molecular dynamics simulations to predict binding modes and optimize substituent geometry .
Q. What strategies resolve low yields in coupling reactions involving the aminomethyl group?
- Methodology :
- Activation reagents : Employ HATU or EDC/HOBt for efficient amide bond formation.
- Temperature control : Optimize reaction kinetics by conducting steps at 0–5°C to minimize side reactions .
- Purification : Use silica gel chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization to isolate high-purity products .
Q. How are impurities identified and quantified during synthesis?
- Methodology :
- HPLC-MS : Detect and quantify byproducts (e.g., de-fluorinated analogs or Boc-deprotected intermediates) .
- Comparative NMR : Analyze splitting patterns to identify regioisomeric impurities .
- Reference standards : Use tert-butyl 4-amino-4-carbamoylpiperidine-1-carboxylate as a control for impurity profiling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
